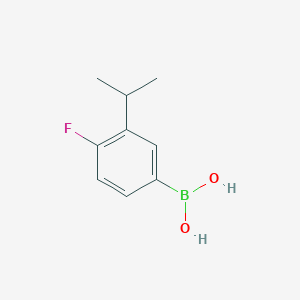

(4-Fluoro-3-isopropylphenyl)boronic acid

Description

Properties

Molecular Formula |

C9H12BFO2 |

|---|---|

Molecular Weight |

182.00 g/mol |

IUPAC Name |

(4-fluoro-3-propan-2-ylphenyl)boronic acid |

InChI |

InChI=1S/C9H12BFO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,12-13H,1-2H3 |

InChI Key |

GGDRSZIXACMIRE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(C)C)(O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoro 3 Isopropylphenyl Boronic Acid and Its Analogs

Site-Selective Functionalization Strategies for ortho-Fluorination and meta-Isopropyl Substitution on Phenylboronic Acid Scaffolds

Direct, site-selective functionalization of a pre-existing phenylboronic acid scaffold to install an ortho-fluoro and a meta-isopropyl group is a significant synthetic challenge. The boronic acid group itself can direct electrophilic substitutions, often to the ortho and para positions, complicating the desired substitution pattern. Furthermore, the conditions required for direct fluorination or isopropylation can be harsh and may lead to decomposition or protodeboronation of the starting material. nih.gov

Consequently, the more prevalent and reliable strategy involves the construction of the substituted aromatic ring first, followed by the introduction of the boronic acid moiety. This approach allows for precise control over the regiochemistry. The synthesis of the key precursor, 1-fluoro-2-isopropylbenzene or its halogenated derivatives, is achieved through established multi-step sequences that often rely on classical aromatic chemistry, such as Friedel-Crafts alkylation, nitration, reduction, diazotization (for fluorination via the Balz-Schiemann reaction), and halogenation. researchgate.netnih.gov This precursor-based approach circumvents the challenges of direct functionalization and provides a dependable route to the target substitution pattern before the final borylation step.

Transition Metal-Catalyzed Borylation Approaches

Transition metal catalysis offers powerful and versatile methods for the formation of carbon-boron (C-B) bonds, providing direct access to arylboronic acids from appropriately substituted aromatic precursors.

Palladium-Mediated Direct C-B Bond Formation from Halogenated Aryl Precursors

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are a cornerstone for the synthesis of arylboronic acids and their esters. nih.govchemrxiv.org This method involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. For the synthesis of (4-Fluoro-3-isopropylphenyl)boronic acid, a suitable precursor would be 1-bromo-4-fluoro-2-isopropylbenzene.

The catalytic cycle is understood to proceed through three key steps:

Oxidative Addition: A low-valent Pd(0) species inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X.

Transmetalation: The boron reagent, activated by the base, transfers the boryl group to the palladium center, displacing the halide and forming an Ar-Pd(II)-B(OR)₂ species.

Reductive Elimination: The aryl and boryl groups couple and are eliminated from the palladium center, yielding the desired arylboronic ester and regenerating the Pd(0) catalyst.

Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos, have expanded the scope of this reaction to include less reactive aryl chlorides and are compatible with a wide range of functional groups. d-nb.infonih.govnih.gov Base-free conditions have also been developed, which are particularly advantageous for substrates sensitive to protodeboronation, such as highly fluorinated arylboronates. d-nb.inforesearchgate.net

| Catalyst/Ligand | Precursor Example | Boron Source | Base | Key Features |

| Pd(OAc)₂ / XPhos | 1-bromo-4-fluoro-2-isopropylbenzene | B₂pin₂ | KOAc, K₃PO₄ | High efficiency for aryl bromides and chlorides. nih.gov |

| XPhosPd-G2 | 4-chloroanisole | Bis-boronic acid (BBA) | - | Effective for direct boronic acid synthesis. nih.gov |

| Pd₂(dba)₃ / SPhos | Di-ortho-fluorinated aryl chlorides | B₂pin₂ | Base-Free | Prevents protodeboronation of sensitive products. d-nb.info |

Nickel-Catalyzed C-F Borylation Processes and Mechanistic Considerations

Nickel catalysis has emerged as a powerful tool for C-B bond formation, particularly through the activation of robust C-F bonds. This is highly relevant for the synthesis of fluorinated arylboronic acids and their analogs. The transformation of fluoroarenes into arylboronic acid pinacol (B44631) esters can be achieved using catalysts like [Ni(IMes)₂] (IMes = 1,3-dimesitylimidazolin-2-ylidene) with B₂pin₂.

The proposed mechanism for nickel-catalyzed C-F borylation involves:

Oxidative Addition: A Ni(0) complex undergoes oxidative addition into the C-F bond of the fluoroarene, forming a trans-[Ni(II)(IMes)₂(F)(ArF)] intermediate.

Transmetalation: The diboron reagent transfers a boryl group to the nickel center.

Reductive Elimination: The final step involves the reductive elimination of the arylboronate ester product, regenerating the active Ni(0) catalyst.

This methodology allows for the conversion of various partially fluorinated arenes into their corresponding boronate esters, offering a complementary approach to palladium-catalyzed methods, especially when starting from fluoro-substituted precursors.

Iron-Catalyzed Borylation Protocols

The use of earth-abundant and less toxic iron catalysts represents a significant advance in sustainable chemistry. Iron-catalyzed C-H borylation allows for the direct conversion of an unactivated C-H bond on an aromatic ring into a C-B bond. This approach can be applied to a precursor like 1-fluoro-2-isopropylbenzene.

Well-defined iron complexes, such as iron bis(diphosphine) systems, have been shown to catalyze the dehydrogenative borylation of arenes with pinacolborane (HBpin), often under UV irradiation at room temperature. The regioselectivity of C-H activation can be influenced by steric and electronic factors. In some cases, directing groups can be used to achieve high ortho-selectivity. nih.gov While undirected borylation of 1-fluoro-2-isopropylbenzene would likely yield a mixture of isomers, this method avoids the need for pre-halogenated substrates, making it an atom-economical alternative. nih.gov

Directed Ortho-Metalation and Boronation via Organolithium Intermediates

The use of organolithium intermediates provides a classic and powerful method for the regioselective synthesis of substituted aromatics. Directed ortho-metalation (DoM) is a key strategy where a functional group on the aromatic ring directs deprotonation to its adjacent ortho-position. wikipedia.org

Regioselective Lithiation and Electrophilic Quenching with Boronic Acid Derivatives

In the context of synthesizing this compound, the fluorine atom in a precursor can act as a directing metalation group (DMG). Fluorine is considered a moderate DMG, capable of directing an organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the adjacent C-H bond. researchgate.netorganic-chemistry.orgbaranlab.org The resulting aryllithium species is a potent nucleophile that can be trapped with an electrophile.

However, for the specific substitution pattern of this compound, a direct DoM approach on a simple precursor like 1-fluoro-2-isopropylbenzene is challenging due to regioselectivity issues. A more practical and common organolithium strategy involves a lithium-halogen exchange . This method starts with a pre-functionalized aryl halide, such as 1-bromo-4-fluoro-2-isopropylbenzene .

The synthetic sequence is as follows:

Lithium-Halogen Exchange: The aryl bromide is treated with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures (typically -78 °C). The exchange is very rapid and regioselective, generating the aryllithium intermediate specifically at the former position of the bromine atom. psu.edu

Electrophilic Quench: The generated aryllithium species is then quenched by adding a boron electrophile, most commonly a trialkyl borate (B1201080) such as trimethyl borate or triisopropyl borate. bris.ac.uknih.govbris.ac.uk

Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions during aqueous workup to yield the final this compound.

This lithiation-borylation sequence offers a highly reliable and regiochemically precise route to the target compound, leveraging the predictable nature of lithium-halogen exchange on a well-defined aromatic precursor.

| Reagent | Function | Example Conditions |

| n-Butyllithium | Lithiation Agent | THF or Diethyl Ether, -78 °C |

| Triisopropyl Borate | Boron Electrophile | Added after lithiation at -78 °C |

| Aqueous HCl | Hydrolysis | Added during workup |

Transformation and Derivatization of Boronate Esters to Free Boronic Acids

Boronate esters, such as pinacol esters, serve as stable and easily handleable intermediates in the synthesis of boronic acids. Their conversion to the free boronic acid form is a critical step that requires efficient and mild techniques to avoid degradation of the desired product.

Several methods exist for the hydrolysis of boronate esters to their corresponding boronic acids. The choice of method often depends on the stability of the substrate and the presence of other functional groups.

One widely employed technique is a two-step procedure involving transesterification with diethanolamine (B148213) (DEA) followed by acidic hydrolysis. acs.orgnih.gov This method is advantageous due to its tolerance of various functional groups, short reaction times, and the ease of product isolation. nih.gov The initial reaction with DEA forms a stable tetracoordinate boron-DEA adduct, which often precipitates from the reaction mixture, facilitating its purification by simple filtration. acs.org Subsequent treatment with a mild acid, such as 0.1 M HCl, rapidly yields the free boronic acid in high purity. acs.orgnih.gov This process has been successfully applied to a range of alkyl and aryl boronate esters. acs.orgnih.gov

Direct acidic hydrolysis is another common approach. However, the conditions required can sometimes be harsh and may not be suitable for sensitive substrates. nih.gov The efficiency and yield of these deprotection procedures can vary significantly, and issues can arise from functional group incompatibilities and purification challenges. nih.gov

More recent developments include transesterification with an exogenous boronic acid, such as methylboronic acid. organic-chemistry.org This method offers a mild deprotection pathway and simplifies purification due to the volatility of the byproducts. organic-chemistry.org

To illustrate the effectiveness of different hydrolysis techniques, the following table compares common methods for the conversion of aryl boronate esters to arylboronic acids.

Table 1: Comparison of Hydrolysis Techniques for Aryl Boronate Esters

| Hydrolysis Technique | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acidic Hydrolysis | Aqueous Acid (e.g., HCl) | Varies (often elevated temperatures) | Simple procedure | Can be harsh, potential for side reactions, may require purification |

| Transesterification/Hydrolysis | 1. Diethanolamine (DEA) 2. Aqueous Acid (e.g., 0.1 M HCl) | 1. Ether, room temperature, ~30 min 2. Biphasic solution, 20 min | Mild conditions, high yields, easy isolation of intermediate, tolerates various functional groups acs.orgnih.gov | Two-step process | | Transesterification | Methylboronic Acid | Mild conditions | High yields, volatile byproducts simplify purification organic-chemistry.org | Requires an additional boronic acid reagent |

Potassium organotrifluoroborates have emerged as highly valuable derivatives of boronic acids due to their enhanced stability and handling characteristics. nih.govnih.gov They are crystalline solids that are stable to air and moisture, allowing for indefinite storage without special precautions. nih.gov

Preparation:

Potassium (4-fluoro-3-isopropylphenyl)trifluoroborate can be readily prepared from this compound by treatment with potassium hydrogen difluoride (KHF₂). nih.gov This conversion is typically a straightforward and high-yielding process. The resulting trifluoroborate salt is generally purified by recrystallization. pitt.edu

Synthetic Utility:

The primary advantage of potassium organotrifluoroborates lies in their application as nucleophilic partners in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov They often exhibit superior performance compared to the corresponding boronic acids, particularly in reactions that are sensitive to protodeboronation. nih.gov The trifluoroborate moiety is robust and can withstand a variety of reaction conditions, allowing for functional group manipulations on other parts of the molecule while preserving the carbon-boron bond. nih.gov

The utility of potassium aryltrifluoroborates extends to their use with a wide range of electrophiles, including aryl and heteroaryl chlorides, which can be challenging substrates for boronic acids. nih.gov

Table 2: Advantages of Potassium Organotrifluoroborates over Boronic Acids and Esters

| Property | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |

|---|---|---|---|

| Stability | High; stable to air and moisture nih.gov | Can be unstable; prone to dehydration and protodeboronation nih.gov | Generally stable, but can be sensitive to hydrolysis researchgate.net |

| Handling | Crystalline solids, easy to handle | Can be difficult to handle and purify | Often oils, can be challenging to purify |

| Stoichiometry | Precise and well-defined | Can be difficult to obtain in pure form | Generally well-defined |

| Reactivity in Cross-Coupling | Excellent, less prone to protodeboronation nih.gov | Good, but can undergo competitive protodeboronation nih.gov | Can be less reactive than boronic acids or trifluoroborates researchgate.net |

Process Development and Continuous Flow Synthesis for Boronic Acid Production

The transition from laboratory-scale synthesis to large-scale production of boronic acids necessitates the development of robust, safe, and efficient processes. Continuous flow chemistry has emerged as a powerful technology to address these challenges. researchgate.net

Continuous flow synthesis offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety profiles, and the ability to perform reactions under conditions that are difficult to achieve in batch reactors. researchgate.net For the synthesis of arylboronic acids, continuous flow methods often utilize organolithium chemistry, where an aryl halide is subjected to halogen-lithium exchange followed by quenching with a borate ester. organic-chemistry.orgorganic-chemistry.org

A simple continuous flow setup can enable the synthesis of various boronic acids with very short reaction times, often on the order of seconds, and with high throughput. organic-chemistry.org This "flash chemistry" approach allows for precise control over reaction parameters and minimizes the formation of byproducts. organic-chemistry.org The scalability of continuous flow processes is another significant advantage, allowing for the production of multi-gram to kilogram quantities of material without the need for extensive redevelopment. researchgate.netorganic-chemistry.org

The chemoselective borylation of bromoiodoarenes has been successfully demonstrated in a continuous flow system, yielding bromoarylboronic acids in high yields with residence times as short as a few seconds. researchgate.net This highlights the potential of flow chemistry to produce highly functionalized boronic acid building blocks.

Table 3: Key Parameters and Advantages of Continuous Flow Synthesis of Arylboronic Acids

| Parameter | Description | Advantage |

|---|---|---|

| Reaction Time | Typically less than 1 second to a few minutes organic-chemistry.org | High throughput and productivity |

| Temperature Control | Precise and efficient heat exchange | Improved reaction control and safety, reduced byproduct formation |

| Mixing | Rapid and efficient mixing of reagents | Enhanced reaction rates and yields |

| Scalability | Easily scalable by extending run time or using parallel reactors | Facilitates production from medicinal chemistry to early development scales organic-chemistry.org |

| Safety | Small reactor volumes minimize hazards associated with reactive intermediates | Safer handling of organolithium and other hazardous reagents researchgate.net |

Applications of 4 Fluoro 3 Isopropylphenyl Boronic Acid in Advanced Organic Transformations

Catalytic Cross-Coupling Reactions Employing Arylboronic Acids

Arylboronic acids are fundamental building blocks in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to form biaryl structures and other complex molecules. The specific substitution pattern of (4-Fluoro-3-isopropylphenyl)boronic acid plays a crucial role in modulating the outcomes of these transformations.

Suzuki-Miyaura Coupling: Substrate Scope and Efficiency with Fluorinated and Alkylated Arylboronic Acids

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance. The presence of a fluorine atom and an isopropyl group on the arylboronic acid can significantly impact the reaction's substrate scope and efficiency. The fluorine atom, being electron-withdrawing, can enhance the reactivity of the boronic acid, while the sterically demanding isopropyl group can influence the coupling efficiency, particularly with hindered coupling partners.

The efficiency of Suzuki-Miyaura coupling is often dependent on the catalyst system, base, and solvent employed. For fluorinated and alkylated arylboronic acids like this compound, catalyst systems incorporating bulky, electron-rich phosphine (B1218219) ligands are often effective.

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling with Substituted Arylboronic Acids

| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole | (4-Fluoro-3-methylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |

| 1-Bromo-4-nitrobenzene | (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 95 |

| 2-Bromotoluene | (4-Isopropylphenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 88 |

This table presents data synthesized from various sources on Suzuki-Miyaura reactions with similar substrates to illustrate the expected reactivity and efficiency.

Chan-Lam Coupling: Optimization and Scope with Respect to Arylboronic Acid Structure

The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds, typically using copper catalysts. This reaction couples arylboronic acids with amines or alcohols. The electronic nature of the arylboronic acid is a key factor in the efficiency of this transformation. Electron-rich arylboronic acids tend to react more readily. The fluorine atom in this compound, being electron-withdrawing, might necessitate optimized reaction conditions, such as the use of specific ligands or bases, to achieve high yields.

The steric hindrance from the isopropyl group can also affect the reaction rate and yield, particularly when coupling with bulky amines or alcohols. Optimization studies often focus on the choice of copper source, ligand, solvent, and base to overcome these electronic and steric challenges.

Other Metal-Catalyzed C-C, C-N, and C-O Bond Formation Strategies

Beyond Suzuki-Miyaura and Chan-Lam couplings, this compound can participate in a range of other metal-catalyzed bond-forming reactions. These include:

Heck-Miyaura Reaction: A variation of the Suzuki coupling that can involve different palladium catalysts and conditions.

Rhodium-Catalyzed Additions: Arylboronic acids can add to aldehydes and ketones in the presence of rhodium catalysts.

Copper-Catalyzed Cyanation: Formation of aryl nitriles from arylboronic acids.

The specific substitution pattern of this compound will influence its performance in these reactions, often requiring tailored catalytic systems to achieve optimal results.

This compound as a Component in Catalytic Systems

In addition to its role as a coupling partner, the boronic acid moiety can itself act as a catalyst or be incorporated into more complex catalytic systems.

Arylboronic Acid Catalysis in Dehydrative Amidation Reactions

Arylboronic acids have been shown to catalyze the direct formation of amides from carboxylic acids and amines, a process known as dehydrative amidation. nih.gov This reaction is attractive due to its atom economy, with water being the only byproduct. The Lewis acidity of the boronic acid is crucial for activating the carboxylic acid towards nucleophilic attack by the amine. The electronic properties of the aryl ring can modulate this Lewis acidity. The electron-withdrawing fluorine atom in this compound could potentially enhance its catalytic activity in these transformations.

Table 2: Representative Arylboronic Acid-Catalyzed Dehydrative Amidation

| Carboxylic Acid | Amine | Boronic Acid Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzoic Acid | Benzylamine | Phenylboronic acid | Toluene | 85 |

| Hexanoic Acid | Aniline | 3,5-Bis(trifluoromethyl)phenylboronic acid | Mesitylene | 92 |

This table provides examples of dehydrative amidation reactions catalyzed by various arylboronic acids to illustrate the general applicability of this methodology.

Design and Implementation of Recyclable Boronic Acid Catalysts

The development of recyclable catalysts is a key goal in sustainable chemistry. Boronic acids can be immobilized on solid supports, such as polymers or silica, to create heterogeneous catalysts that can be easily separated from the reaction mixture and reused. rsc.org The functional groups on this compound could be exploited for its immobilization. For instance, the aromatic ring could be further functionalized to allow for attachment to a solid support.

The design of such recyclable catalysts involves considerations of catalyst stability, activity, and the efficiency of the recycling process. The robust nature of the aryl-boron bond is advantageous for creating durable catalysts for various organic transformations.

Integration into Complex Molecule Synthesis as a Building Block

This compound serves as a versatile and essential building block in the synthesis of complex organic molecules. researchgate.netchem-space.com Its utility stems from the unique reactivity of the boronic acid moiety, which allows for the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. rsc.org This compound is particularly valuable in constructing intricate molecular architectures due to the specific substitution pattern on its phenyl ring—a fluoro group and an isopropyl group—which can influence the electronic properties, solubility, and conformational behavior of the final molecule.

Precursor in the Synthesis of Heterocyclic Frameworks

Arylboronic acids are fundamental reagents for the construction of diverse heterocyclic systems, which are core components of many pharmaceuticals and functional materials. researchgate.net The (4-Fluoro-3-isopropylphenyl) moiety can be incorporated into these frameworks, imparting specific physicochemical properties. One direct application involves the synthesis of imine-containing structures, which are precursors to or components of various heterocyclic rings. For instance, analogous compounds like 4-fluoro-3-formylphenyl boronic acid readily react with substituted anilines to form boronic-imine compounds, demonstrating a straightforward pathway to complex functionalized molecules. nih.gov This reaction highlights how the boronic acid group can be retained while other parts of the molecule are elaborated to form precursors for heterocycles.

Furthermore, the synthesis of boron-containing heterocycles, such as benzoxaboroles, often utilizes arylboronic acids as starting materials. mdpi.com These frameworks are of significant interest in medicinal chemistry. The general synthetic strategies employed can be adapted for this compound to generate novel fluorinated and alkylated heterocyclic compounds. e-bookshelf.dedundee.ac.uk

| Reactant 1 | Reactant 2 | Reaction Conditions | Product Structure Type |

|---|---|---|---|

| 4-Fluoro-3-formylphenyl boronic acid | 2,6-Dimethoxyaniline | Absolute Ethanol, Reflux, 100°C, 24h | 3-((2,6-dimethoxyphenylimino)methyl)-4-fluorophenyl)boronic acid |

| 4-Fluoro-3-formylphenyl boronic acid | 4-Aminoacetophenone | Absolute Ethanol, Reflux, 100°C, 24h | (3-((4-acetylphenylimino)methyl)-4-fluorophenyl)boronic acid |

Role in the Elaboration of Functionally Differentiated Molecular Scaffolds

Molecular scaffolds are core structures designed to carry diverse, covalently attached functional groups in a defined spatial arrangement. mdpi.com this compound is an exemplary building block for the elaboration of such scaffolds. Its primary role is to introduce the 4-fluoro-3-isopropylphenyl group into a larger molecule via transition-metal-catalyzed cross-coupling reactions. This process allows for the systematic extension and functionalization of a molecular framework.

Beyond traditional coupling reactions, arylboronic acids can serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage. bohrium.comrsc.org This radical pathway enables novel transformations, such as the arylation of arenes and olefins, providing alternative methods for elaborating molecular scaffolds. bohrium.com This versatility allows chemists to build complex, functionally differentiated architectures where the introduced fluoro and isopropyl groups can fine-tune biological activity or material properties.

| Transformation Type | Mechanism | Purpose in Scaffold Synthesis | Key Reagents/Catalysts |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Two-electron, cross-coupling | Formation of C(sp²)-C(sp²) bonds to connect molecular fragments. | Pd catalyst, Base |

| Chan-Lam Coupling | Two-electron, cross-coupling | Formation of C-N or C-O bonds to attach heteroatomic functionalities. | Cu catalyst, Base |

| Radical-Mediated Arylation | Single-electron transfer (SET) | Formation of C-C bonds with arenes/olefins under oxidative conditions. bohrium.com | Ag(I)/Persulfate or Mn(III) acetate (B1210297) bohrium.comrsc.org |

Advanced Functional Group Interconversions Involving the Boronic Acid Moiety

The boronic acid group is not merely a passive handle for coupling reactions; it can also participate in or direct a variety of advanced functional group interconversions. These transformations allow for the strategic modification of the molecule, often with high degrees of control over the reaction's outcome.

Chemo- and Regioselective Transformations of Boronic Acids

The presence of substituents on the aryl ring of a boronic acid can significantly influence the regioselectivity of further chemical modifications. uniroma1.it For instance, in electrophilic aromatic substitution reactions like the Rieche formylation, the position of formylation on the aromatic ring can be controlled by the electronic nature of existing substituents and the choice of Lewis acid. uniroma1.it This allows for the selective introduction of functional groups at specific positions relative to the boronic acid.

Furthermore, chemo- and regioselectivity are paramount in transition metal-catalyzed reactions. Rhodium-catalyzed additions of arylboronic acids to alkynes can proceed with high regioselectivity to yield specific isomers of trisubstituted alkenes, a transformation controlled by the ligand system. acs.org Such selective reactions are crucial for building complex molecules efficiently, as they minimize the formation of unwanted side products and often obviate the need for cumbersome protecting group strategies. uniroma1.itacs.org

| Reaction Type | Description | Selectivity Control | Reference Finding |

|---|---|---|---|

| Rieche Formylation | Electrophilic formylation of the aromatic ring. | Regioselectivity is influenced by ring substituents and the Lewis acid used. uniroma1.it | Electron-rich arylboronic acids exhibit regioselective formation of ipso-substituted aldehydes. uniroma1.it |

| Rhodium-Catalyzed Alkyne Addition | Addition of the aryl group across a carbon-carbon triple bond. | High regioselectivity is achieved through the use of specific pyridine-substituted water-soluble ligands. acs.org | Reaction enables the construction of trisubstituted olefins with high regioselectivity. acs.org |

| Oxidative Hydroxylation | Conversion of the C-B bond to a C-O bond. | The transformation is regioselective, replacing the boronic acid group specifically with a hydroxyl group. nih.gov | Provides a direct route to phenols from arylboronic acids. nih.gov |

Applications in Radical-Mediated Difunctionalization Strategies

In modern organic synthesis, arylboronic acids are increasingly recognized as precursors for aryl radicals under oxidative conditions. rsc.org This reactivity opens up avenues for radical-mediated difunctionalization, where two new functional groups are installed in a single operation. Using a catalytic system such as silver nitrate (B79036) with a stoichiometric oxidant like potassium persulfate, an aryl radical can be generated from the arylboronic acid. nih.govnih.gov

This highly reactive intermediate can then engage in subsequent reactions, such as addition to an olefin. The resulting alkyl radical can be trapped by another agent or participate in a cyclization, leading to the rapid construction of complex polycyclic scaffolds. nih.govnih.gov This "tandem radical cyclization/trap" strategy represents a powerful method for vicinal olefin difunctionalization, where multiple carbon-carbon bonds are forged in a concerted process, significantly increasing molecular complexity in a single step. nih.gov

| Step | Process | Description | Typical Reagents |

|---|---|---|---|

| 1 | Radical Generation | Oxidative cleavage of the carbon-boron bond to form an aryl radical. bohrium.com | AgNO₃ (cat.), K₂S₂O₈ nih.govnih.gov |

| 2 | Radical Addition | The aryl radical adds to an unsaturated bond (e.g., an alkene or alkyne). | Alkene/Alkyne substrate |

| 3 | Functionalization/Trapping | The newly formed radical intermediate is trapped by another species or undergoes intramolecular cyclization. nih.gov | Trapping agent (e.g., benzoquinone) or intramolecular functional group nih.gov |

Mechanistic Investigations and Kinetic Analyses of 4 Fluoro 3 Isopropylphenyl Boronic Acid Chemistry

In Situ Spectroscopic and Analytical Techniques for Mechanistic Insight

Application of NMR Spectroscopy for Monitoring Reaction Progress and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed analysis of reaction mechanisms, allowing for the real-time monitoring of reactant consumption, product formation, and the identification of transient intermediates. For fluorinated boronic acids, multinuclear NMR, particularly incorporating ¹⁹F NMR, offers significant advantages due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, which provides a clear window into the changing electronic environment of the molecule throughout a chemical transformation.

Detailed mechanistic studies on 4-fluorophenylboronic acid, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, have leveraged low-temperature NMR techniques to gain unprecedented insight into the crucial transmetalation step. These studies have successfully identified and characterized highly elusive reaction intermediates that are key to understanding the catalytic cycle.

Identification of Pre-Transmetalation Intermediates:

In the Suzuki-Miyaura reaction, the transfer of the aryl group from boron to the palladium center is a critical step. Using a combination of ¹⁹F, ³¹P, and ¹H NMR spectroscopy at low temperatures (-78 °C to -30 °C), researchers have been able to observe and characterize previously unobserved intermediates. For instance, the reaction between a hydroxopalladium complex, [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂, and 4-fluorophenylboronic acid led to the formation of a key arylpalladium(II)boronate complex. nih.govnih.gov This intermediate, which contains a crucial Pd-O-B linkage, was identified as the "missing link" preceding the transmetalation event. nih.govnih.govacs.org

The ¹⁹F NMR spectrum was instrumental in this discovery, showing distinct signals for the fluorine atoms on the palladium-bound aryl group and the boron-bound aryl group, allowing for unambiguous characterization. nih.govacs.org For example, a new complex observed at -50 °C displayed two distinct ¹⁹F NMR signals at -116.74 ppm and -125.40 ppm in a 1:1 ratio, confirming the presence of two different fluorophenyl environments within the intermediate. nih.govacs.org

Similarly, in copper(I)-catalyzed reactions, ¹⁹F NMR has been used to detect transient post-transmetalation intermediates. The reaction of 4-fluorophenylboronic acid with a copper(I) catalyst resulted in the emergence of a new resonance in the ¹⁹F NMR spectrum at δF -121.3 ppm, which was assigned to a transient copper(I)-aryl species. rsc.orgwhiterose.ac.uk This observation confirmed that transmetalation occurs prior to subsequent steps in the catalytic cycle. rsc.org

Kinetic Analyses of Reaction Steps:

By monitoring the changes in the concentration of reactants, intermediates, and products over time using NMR, detailed kinetic profiles of reactions can be constructed. ¹⁹F NMR is particularly well-suited for this, as the consumption of the starting boronic acid and the formation of the fluorinated product can be accurately quantified.

In studies of the Suzuki-Miyaura reaction, the decay of the arylpalladium-boronate intermediate and the concurrent formation of the cross-coupled product were monitored by ¹⁹F NMR. This analysis revealed clean, first-order decay kinetics for the intermediate, allowing for the determination of observed rate constants (k_obs). nih.govacs.org These kinetic experiments have been crucial in evaluating how factors such as the phosphine (B1218219) ligand on the palladium catalyst affect the rate of transmetalation.

The table below summarizes kinetic data obtained from ¹⁹F NMR monitoring for the decay of a pre-transmetalation intermediate formed from different phosphine-ligated palladium complexes and 4-fluorophenylboronic acid at -10 °C. nih.govacs.org

| Phosphine Ligand (L) in [(L)(4-FC₆H₄)Pd(OH)]₂ | Observed Rate Constant (k_obs) for Intermediate Decay (s⁻¹) |

|---|---|

| DPPF | (2.55 ± 0.05) × 10⁻⁵ |

| Ph₃P | (1.10 ± 0.02) × 10⁻⁴ |

| i-Pr₃P | (2.07 ± 0.05) × 10⁻⁴ |

These data demonstrate that the nature of the phosphine ligand significantly influences the rate of the reaction, with the more electron-donating and bulky tri-isopropylphosphine (i-Pr₃P) leading to a faster decay of the intermediate compared to triphenylphosphine (B44618) (Ph₃P) and 1,1'-bis(diphenylphosphino)ferrocene (DPPF). nih.govacs.org This type of quantitative data, derived directly from NMR monitoring, is vital for optimizing reaction conditions and understanding the underlying reaction mechanism.

Furthermore, ¹⁹F NMR has been employed to monitor the consumption of 4-fluorophenylboronic acid in other catalytic reactions, such as the rhodium-catalyzed hydroarylation of C₆₀ fullerene, providing quantitative data on reaction progress and the formation of side products from processes like protodeboronation.

Emerging Research Directions and Future Perspectives for 4 Fluoro 3 Isopropylphenyl Boronic Acid

Development of Next-Generation Boron-Containing Reagents with Enhanced Selectivity and Efficiency

The development of novel boron-containing reagents with improved properties is a continuous effort in synthetic chemistry. (4-Fluoro-3-isopropylphenyl)boronic acid serves as a foundational scaffold for the creation of next-generation reagents with enhanced selectivity and efficiency. Research in this area is likely to focus on modifying the boronic acid moiety to fine-tune its reactivity and substrate scope. For instance, the conversion of the boronic acid to boronate esters or other derivatives can modulate its activity in cross-coupling reactions.

One promising avenue is the synthesis of boronic-imine structured compounds. Although research has been conducted on the synthesis of such compounds from the structurally similar 4-fluoro-3-formyl phenyl boronic acid, the principles can be extended to this compound. nih.gov The resulting imine-boronic acid hybrids could exhibit unique coordination properties and catalytic activities, potentially leading to novel applications in areas such as asymmetric synthesis and medicinal chemistry.

Future research may also explore the synthesis of diarylborinic acids derived from this compound. mdpi.com These compounds, with two aryl groups attached to the boron atom, can offer different reactivity profiles compared to their boronic acid counterparts. The strategic introduction of the 4-fluoro-3-isopropylphenyl group could lead to borinic acids with tailored electronic and steric properties, making them highly selective reagents for specific chemical transformations.

Table 1: Potential Next-Generation Reagents from this compound

| Reagent Class | Potential Advantages |

| Boronate Esters | Enhanced stability, tunable reactivity |

| Boronic-Imine Hybrids | Unique coordination properties, potential for catalysis |

| Diarylborinic Acids | Altered reactivity profiles, potential for high selectivity |

Integration of this compound Chemistry into Automated and High-Throughput Synthesis Platforms

The increasing demand for the rapid discovery and optimization of new molecules has driven the adoption of automated and high-throughput synthesis platforms. The properties of this compound make it a suitable candidate for integration into these advanced workflows. Its stability and reactivity in common organic reactions are key attributes that facilitate its use in automated systems.

High-throughput screening (HTS) systems are powerful tools for evaluating a large number of reaction conditions simultaneously, requiring only small quantities of reagents. springernature.com The use of this compound in HTS campaigns could accelerate the discovery of new catalysts, reaction conditions, and bioactive molecules. For example, it could be included in libraries of building blocks for the synthesis of compound collections that are then screened for biological activity.

Furthermore, the development of flow chemistry processes involving this compound is a promising future direction. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and process control. The radiosynthesis of 18F-difluoromethylarenes using aryl boronic acids in a multi-component assembly highlights the potential for using boronic acids in continuous flow systems for the production of radiolabeled compounds for applications such as positron emission tomography (PET). rsc.org

Expansion of Applications in Material Science and Supramolecular Chemistry (as a building block, not properties)

The unique electronic and structural characteristics of the 4-fluoro-3-isopropylphenyl moiety make this boronic acid an attractive building block for the construction of advanced materials and supramolecular assemblies. The presence of the fluorine atom can introduce desirable properties such as increased thermal stability and specific intermolecular interactions.

In the field of liquid crystals, the incorporation of lateral fluoro-substituents into the molecular core has been shown to influence the mesophase behavior of the resulting materials. biointerfaceresearch.com The use of this compound as a precursor for the synthesis of new liquid crystalline materials could lead to compounds with tailored phase transitions and dielectric properties.

Moreover, boronic acids are known to be versatile building blocks for the creation of porous materials and supramolecular structures. Their ability to form reversible covalent bonds with diols can be exploited to construct dynamic and responsive materials. The integration of this compound into such systems could lead to the development of novel sensors, separation media, and drug delivery platforms. The study of liquid crystals in random porous media further suggests the intricate interplay between molecular structure and confinement effects, an area where this particular boronic acid could offer new insights. aps.org

Table 2: Potential Applications of this compound as a Building Block

| Field | Application |

| Material Science | Synthesis of fluorinated liquid crystals |

| Supramolecular Chemistry | Construction of porous organic frameworks and sensors |

Sustainable and Green Chemistry Innovations in the Synthesis and Utilization of Arylboronic Acids

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will likely focus on developing more sustainable methods for its synthesis and utilization. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

The synthesis of fluorinated organic compounds often relies on harsh reagents and conditions. Innovations in this area, such as the use of microwave or ultrasound-assisted synthesis, can lead to more energy-efficient and environmentally friendly processes. scispace.com Applying these techniques to the synthesis of this compound and its derivatives could significantly reduce the environmental impact of their production.

Furthermore, the development of catalytic methods that utilize this compound in a more atom-economical manner is a key goal. This includes designing reactions that proceed with high yields and minimal waste generation. The ultimate degradation of boronic acids into the environmentally benign boric acid is an inherent advantage from a green chemistry perspective. wiley-vch.de

Research into the electrophilic fluorination of aryl boronic acids using milder and more selective fluorinating agents is another active area. organic-chemistry.org The development of such methods for the synthesis of this compound would be a significant advancement in sustainable organofluorine chemistry.

Q & A

Basic: What are the optimal synthetic routes for (4-Fluoro-3-isopropylphenyl)boronic acid, and how can reaction efficiency be validated?

Methodological Answer:

Synthesis typically involves halogen-metal exchange or Miyaura borylation. Key steps include:

- Substrate Preparation: Use 4-fluoro-3-isopropylbromobenzene as a precursor.

- Borylation: Employ Pd-catalyzed cross-coupling with bis(pinacolato)diboron under inert conditions (e.g., THF, 60–80°C) .

- Validation: Monitor reaction progress via TLC or HPLC. Confirm purity (>97%) using GC or NMR, and characterize via mass spectrometry (MS) for molecular weight confirmation .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

- HPLC/GC: Quantify impurities (<3%) using reverse-phase HPLC with UV detection .

Advanced: How do steric and electronic effects of the 4-fluoro and 3-isopropyl groups influence Suzuki-Miyaura cross-coupling efficiency?

Methodological Answer:

- Steric Effects: The 3-isopropyl group may hinder transmetalation, requiring bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Electronic Effects: The electron-withdrawing fluoro group enhances electrophilicity of the aryl halide, accelerating oxidative addition.

- Optimization: Use design-of-experiments (DoE) to test combinations of bases (e.g., KCO), solvents (dioxane), and ligands. Track yields via LC-MS .

Advanced: What strategies resolve contradictions in boronic acid-diol binding affinity data under physiological conditions?

Methodological Answer:

- pH Dependence: Binding affinity varies with pH due to boronate ester formation (e.g., pKa ~8.5). Use stopped-flow kinetics to measure kon/koff rates at pH 7.4 .

- Competitive Assays: Perform ITC (isothermal titration calorimetry) with competing diols (e.g., fructose vs. glucose) to assess selectivity .

- Computational Modeling: MD simulations predict binding modes and explain discrepancies between solution-phase and crystallographic data .

Advanced: How can computational methods guide the design of this compound derivatives for targeted drug delivery?

Methodological Answer:

- QSAR Modeling: Extract descriptors (e.g., logP, polar surface area) to correlate structure with bioavailability .

- Docking Studies: Screen against targets (e.g., proteasome inhibitors) using AutoDock Vina. Prioritize derivatives with high binding scores .

- Machine Learning: Apply k-means clustering to a boronic acid library (5,136 compounds) to identify structurally diverse candidates for in vitro testing .

Advanced: What methodologies detect trace impurities (e.g., genotoxic boronic acids) in drug substances containing this compound?

Methodological Answer:

- LC-MS/MS: Use MRM (multiple reaction monitoring) mode with ESI ionization for sensitivity (LOD <1 ppm). Optimize mobile phase (0.1% formic acid in acetonitrile) .

- Derivatization-Free Approach: Direct analysis underivatized reduces sample prep time. Validate per ICH guidelines for linearity (R >0.99) and recovery (90–110%) .

Advanced: How does the fluorinated isopropyl group impact interactions with biological targets (e.g., enzymes or cell membranes)?

Methodological Answer:

- Lipophilicity: The isopropyl group enhances membrane permeability (logP ~2.5). Measure via shake-flask method .

- Fluorine Effects: Fluorine’s electronegativity stabilizes H-bonds with active-site residues (e.g., in proteases). Confirm via X-ray crystallography .

- In Vivo Testing: Use fluorescent probes (e.g., B2-alkyne) to track localization in hypoxic tumor models via click chemistry .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.